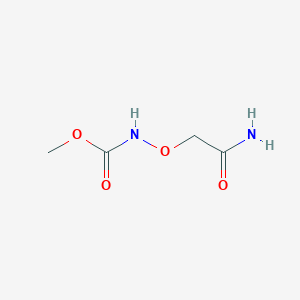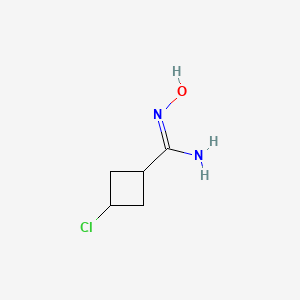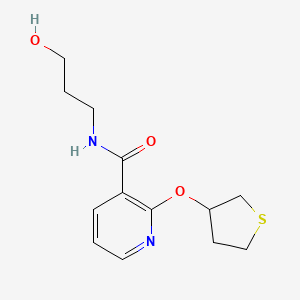
N-(3-hydroxypropyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxypropyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as THPN, is a synthetic compound that has been extensively studied in scientific research. THPN is a small molecule that has shown promising results in various biological assays, including anti-inflammatory and anti-cancer activities.
Aplicaciones Científicas De Investigación
Biochemical Pharmacology
Nicotinamide has been studied for its effects on the oxidative metabolism of substrates by hepatic microsomal mixed-function oxidase. It has been found to inhibit the metabolism of known substrates of this system, suggesting its potential role in influencing drug metabolism and interactions within the liver (Schenkman et al., 1967).
Chemical Reactions and Derivatives
Research on nicotinamide derivatives, including reactions with 1-adamantanethiol in acetic anhydride, has yielded various nicotinamide derivatives, demonstrating the compound's versatility in synthesizing bioactive molecules and potential therapeutic agents (Prachayasittikul & Bauer, 1985).
Fluorescence Studies and Biochemistry
A fluorescent analog of nicotinamide adenine dinucleotide has been synthesized, offering tools for studying enzyme activities and cellular processes involving NAD+ dependent reactions (Barrio et al., 1972).
Molecular Biology and Pharmacology
Nicotinamide influences oxidative stress and modulates pathways tied to cellular survival and death, highlighting its potential in treating disorders associated with immune system dysfunction, diabetes, and aging-related diseases (Maiese et al., 2009).
Material Science and Corrosion Inhibition
Studies on nicotinamide derivatives have also explored their potential as corrosion inhibitors for metals in acidic environments, demonstrating their applicability in protecting industrial materials (Chakravarthy et al., 2014).
Propiedades
IUPAC Name |
N-(3-hydroxypropyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c16-7-2-6-14-12(17)11-3-1-5-15-13(11)18-10-4-8-19-9-10/h1,3,5,10,16H,2,4,6-9H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNUCOHFMNIVNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxypropyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(ethylthio)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2913491.png)


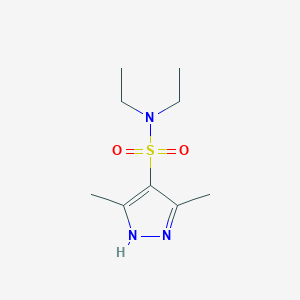
![7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2913498.png)
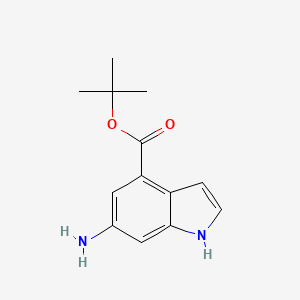
![N-(4-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B2913500.png)


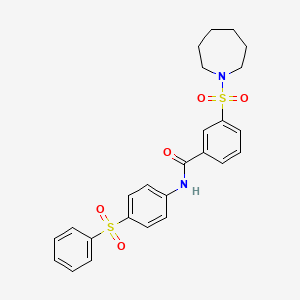
![2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2913508.png)
![N-(4-bromo-2-methylphenyl)-2-[1-(5,6-dichloropyridin-3-yl)-N-methylformamido]acetamide](/img/structure/B2913509.png)
